Hymatoxin A

Description

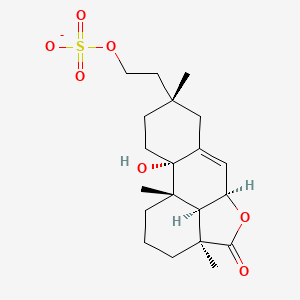

Structure

3D Structure

Properties

CAS No. |

109621-33-2 |

|---|---|

Molecular Formula |

C20H30O7S |

Molecular Weight |

414.5 g/mol |

IUPAC Name |

2-[(1S,2R,5S,9R,12S,16R)-2-hydroxy-1,5,12-trimethyl-11-oxo-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-7-en-5-yl]ethyl hydrogen sulfate |

InChI |

InChI=1S/C20H30O7S/c1-17(9-10-26-28(23,24)25)7-8-20(22)13(12-17)11-14-15-18(2,16(21)27-14)5-4-6-19(15,20)3/h11,14-15,22H,4-10,12H2,1-3H3,(H,23,24,25)/t14-,15+,17-,18+,19+,20-/m1/s1 |

InChI Key |

ITEVFNFZADKMQH-QBUATURESA-N |

SMILES |

CC1(CCC2(C(=CC3C4C2(CCCC4(C(=O)O3)C)C)C1)O)CCOS(=O)(=O)[O-] |

Isomeric SMILES |

C[C@@]1(CC[C@]2(C(=C[C@@H]3[C@@H]4[C@@]2(CCC[C@@]4(C(=O)O3)C)C)C1)O)CCOS(=O)(=O)O |

Canonical SMILES |

CC1(CCC2(C(=CC3C4C2(CCCC4(C(=O)O3)C)C)C1)O)CCOS(=O)(=O)O |

Origin of Product |

United States |

Isolation, Structural Elucidation, and Chemodiversity of Hymatoxin a

Isolation Methodologies from Natural Sources

The primary sources for Hymatoxin A and its related compounds are specific fungal species, necessitating targeted cultivation and extraction strategies.

This compound and its analogues have been predominantly isolated from fungi belonging to the Hypoxylon genus, particularly Hypoxylon mammatum. This fungus is known to be a pathogen of aspen trees (Populus species) and has been a key subject in studies identifying phytotoxic metabolites nih.govtandfonline.comresearchgate.netafs-journal.org. Research has also identified related compounds, such as 9-deoxy-hymatoxin A, from various species within the Xylaria genus, including Xylaria sp. YM 311647 mdpi.comnih.govebi.ac.ukkoreamed.orgresearchgate.net. The broader Hypoxylon genus is recognized for its prolific production of diverse bioactive compounds frontiersin.org.

Table 1: Key Fungal Strains Associated with this compound and Related Compounds

| Fungal Genus/Species | Isolated Compounds | Natural Source/Host (if specified) | Reference(s) |

| Hypoxylon mammatum | Hymatoxins A-E, Hymatoxins K, L | Aspen trees (Populus spp.) | nih.govtandfonline.comresearchgate.netafs-journal.org |

| Xylaria spp. | 9-deoxy-hymatoxin A, related diterpenes | Various plants (e.g., Azadirachta indica) | mdpi.comnih.govebi.ac.ukkoreamed.orgresearchgate.net |

| Hypoxylon spp. (general) | Various bioactive secondary metabolites, including hymatoxins | Marine and terrestrial habitats | frontiersin.org |

For the production of this compound, fungal strains are typically cultivated in liquid media. For instance, Hypoxylon mammatum has been incubated in liquid wort medium supplemented with unbleached kraft pulp for approximately five weeks at 27°C to maximize toxin production tandfonline.com. While specific optimized fermentation strategies for this compound itself are not extensively detailed in the provided snippets, general approaches in fungal natural product discovery often involve varying culture media, temperature, aeration, and incubation periods to enhance metabolite yields and uncover novel compounds frontiersin.orgresearchgate.net.

Following cultivation, the metabolites are extracted from the culture broth or fungal biomass. Common methods include:

Extraction with Organic Solvents: Culture filtrates are often extracted with ethyl acetate (B1210297) (EtOAc) to obtain a crude extract containing the target compounds nih.govunipi.itjcsp.org.pkjfda-online.com.

Resin Adsorption: Neutral absorbing resins, such as Amberlite XAD 1180, have been used to capture metabolites from culture filtrates, followed by desorption using solvents like water, methanol (B129727)/water mixtures, or pure methanol tandfonline.com.

Liquid-Liquid Partitioning: Crude extracts can be partitioned into different solvent systems (e.g., n-hexane, EtOAc, n-butanol) to separate compounds based on polarity nih.govjcsp.org.pkjfda-online.com.

Initial Chromatography: The resulting crude extracts or partitioned fractions are then subjected to initial chromatographic separations. Size exclusion chromatography using Sephadex LH-20 eluted with methanol is one such technique employed for preliminary fractionation nih.govjcsp.org.pkjfda-online.com. Column chromatography (CC) using silica (B1680970) gel with solvent gradients (e.g., n-hexane/EtOAc, CHCl3/i-PrOH) is also a standard initial step nih.govjcsp.org.pkjfda-online.comrsc.org.

Advanced Purification Strategies

Achieving high purity of this compound requires sophisticated chromatographic techniques and, where possible, crystallization.

Chromatography is the cornerstone of this compound purification, with several methods employed to isolate the compound to a high degree of purity.

Flash Chromatography: This technique, typically performed on silica gel (200-300 mesh), is widely used for purifying natural products and often serves as a crucial step before or after other chromatographic methods. Common eluent systems involve mixtures of petroleum ether (PE) and ethyl acetate (EA), such as PE/EA ratios of 8:1, 6:1, 5:1, or 2:1 koreamed.orgnih.govjcsp.org.pkjfda-online.comrsc.orglibretexts.org. Flash chromatography is valued for its speed and efficiency in separating compounds from complex mixtures libretexts.orgchromatographyonline.com.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly preparative and semi-preparative reversed-phase HPLC (RPLC), offers higher resolution and is essential for obtaining highly pure compounds. Stationary phases like poly(styrene/divinylbenzene) (PLRP-S) under specific pH conditions have been utilized to achieve high purity (>95%) in a single run nih.govjfda-online.comchromatographyonline.commdpi.comthermofisher.comphmethods.netnih.gov. Mobile phases typically consist of mixtures of organic solvents (e.g., methanol, acetonitrile) and water, often with additives like formic acid for improved separation nih.govjfda-online.com. Normal-phase HPLC and other variations also contribute to purification efforts chromatographyonline.comphmethods.net.

Table 2: Chromatographic Purification Techniques for this compound and Related Compounds

| Technique | Stationary Phase | Mobile Phase Examples | Notes | Reference(s) |

| Flash Chromatography | Silica gel (200-300 mesh) | PE/EA (e.g., 8:1, 6:1, 5:1, 2:1); CHCl3/i-PrOH (9:1) | Common for initial purification and pre-purification steps. | koreamed.orgnih.govjcsp.org.pkjfda-online.comrsc.orglibretexts.org |

| Size Exclusion Chromatography | Sephadex LH-20 | Methanol | Used for initial fractionation of extracts. | nih.govjcsp.org.pkjfda-online.com |

| Preparative HPLC | PLRP-S (Poly(styrene/divinylbenzene)), C18, PFP | MeOH/H2O, MeCN/H2O (with formic acid) | Offers high resolution and purity; can be semi-preparative or analytical. PLRP-S under high pH conditions yields high purity (>95%). | nih.govjfda-online.comchromatographyonline.commdpi.comthermofisher.comphmethods.netnih.gov |

Crystallization is a powerful technique for enhancing the chemical purity of compounds, often yielding products with very high purity levels, sometimes exceeding 99.99% in a single step nih.govgea.com. While specific crystallization protocols for this compound are not detailed in the provided search results, the general principle involves forming pure crystals from a solution or melt, leaving impurities behind in the mother liquor nih.govgea.comtricliniclabs.comaltumtechnologies.commt.com. This process is critical in pharmaceutical development for controlling solid-state properties, including purity, polymorphic form, and particle size tricliniclabs.commt.com.

Structural Elucidation

The determination of this compound's structure relies on a suite of spectroscopic and analytical methods.

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D NMR techniques (e.g., INADEQUATE, HMQC, HMBC, COSY, NOESY), is fundamental for mapping the carbon-hydrogen framework and establishing connectivity nih.govtandfonline.comresearchgate.netmdpi.comresearchgate.netjfda-online.comresearchgate.netmit.edu.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) and electrospray ionization (ESI) are used to determine the exact molecular weight and elemental composition, aiding in molecular formula determination researchgate.netmdpi.comjfda-online.comresearchgate.netmit.edu.

Chemical Methods: Chemical degradation or derivatization can sometimes be employed to confirm structural features or isolate specific fragments for analysis scribd.com.

Hymatoxins A-E are characterized as pimarane-type diterpenes, with this compound and B-E featuring a sulfate (B86663) group attached to the C-16 methylene (B1212753), contributing to their hydrosolubility tandfonline.comresearchgate.net. Hymatoxins K and L, conversely, are identified as diterpenoid α-D-manno-pyranosides tandfonline.com.

Chemodiversity of this compound and Related Fungal Metabolites

The fungal genera Hypoxylon and Xylaria are renowned for their extensive chemodiversity, producing a vast array of secondary metabolites. This includes not only this compound but also numerous other diterpenes, sesquiterpenes, cytochalasins, and other complex chemical structures nih.govmdpi.comresearchgate.netfrontiersin.orgnih.gov. The isolation of compounds like 9-deoxy-hymatoxin A from Xylaria species highlights the structural variations and related metabolites found within these fungal genera mdpi.comnih.govebi.ac.ukkoreamed.orgresearchgate.net. This broad spectrum of compounds underscores the potential of these fungi as sources for novel bioactive molecules.

List of Compounds Mentioned:

this compound

Hymatoxins B-E

Hymatoxins K, L

9-deoxy-hymatoxin A

Xylarianes A, B

16-hydroxy-isopimar-7-en-19-oic acid

Sporochartines A-E

Cytochalasins S, T

(2R)-butylitaconic acid

Piliformic acid

Cytochalasin D

Isopimarane (B1252804) diterpenes

Pimarane (B1242903) diterpenes

Diterpenoid α-D-manno-pyranosides

Trihydroxytetralones

Structural Characterization of Hymatoxins B-E, K, and L

The structural elucidation of Hymatoxins B-E, K, and L has been a significant area of research, revealing a family of pimarane diterpenes with diverse structural features. These compounds were isolated and characterized using a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D experiments such as COSY, HSQC, HMBC, and NOE) and Mass Spectrometry (MS), particularly High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Hymatoxins B-E, isolated from Hypoxylon mammatum, are characterized as pimarane diterpenes. Notably, Hymatoxins A-D possess a sulfate group at the C-16 position, while Hymatoxin E features a hydroxyl group at the same position researchgate.net. The relative stereochemistry of Hymatoxins B-E was determined through Nuclear Overhauser Effect (NOE) experiments and the analysis of coupling constant values in their ¹H-NMR spectra researchgate.net. Hymatoxin K has also been identified and characterized within studies of pimarane diterpenoids from fungal sources studiesinmycology.orgnih.gov. While specific detailed structural data for Hymatoxin L is less extensively detailed in the provided search results, its inclusion alongside Hymatoxins B-E, K suggests it is part of this structurally related group of diterpenes.

Table 1: Key Structural Features of Hymatoxins B-E, K

| Compound | Class | Key Structural Features | Isolation Source Example | Reference |

| Hymatoxin B | Pimarane Diterpene | Sulfate group at C-16; pimarane skeleton | Hypoxylon mammatum | researchgate.netnih.gov |

| Hymatoxin C | Pimarane Diterpene | Sulfate group at C-16; pimarane skeleton | Hypoxylon mammatum | researchgate.netnih.govjcsp.org.pk |

| Hymatoxin D | Pimarane Diterpene | Sulfate group at C-16; pimarane skeleton | Hypoxylon mammatum | researchgate.netnih.govacgpubs.org |

| Hymatoxin E | Pimarane Diterpene | Hydroxyl group at C-16; pimarane skeleton | Hypoxylon mammatum | researchgate.netnih.govjfda-online.com |

| Hymatoxin K | Pimarane Diterpene | Pimarane skeleton (specific modifications may vary across studies) | Dematophora strains, Xylaria sp. | studiesinmycology.orgnih.govnih.gov |

| Hymatoxin L | Pimarane Diterpene | Pimarane skeleton (specific modifications may vary across studies) | Hypoxylon mammatum | nih.gov |

Elucidation of 9-Deoxy-Hymatoxin A and Other Modified Pimarane Skeletons

Research has also focused on the elucidation of 9-Deoxy-Hymatoxin A and other modified pimarane skeletons, revealing structural variations on the core pimarane framework. These modifications often involve changes in oxidation states, the presence of hydroxyl or sulfate groups at different positions, or the incorporation of lactone functionalities.

9-Deoxy-Hymatoxin A has been isolated from fungal sources such as Xylaria sp. YM 311647 nih.govmdpi.com. Its structure is characterized by the absence of a hydroxyl group at the C-9 position compared to related compounds, and it features a γ-lactone moiety along with a sulfate group nih.gov. The structural determination of 9-Deoxy-Hymatoxin A, like other hymatoxins, relies heavily on comprehensive spectroscopic analyses, including 1D and 2D NMR techniques (¹H, ¹³C, COSY, HSQC, HMBC) and HR-ESI-MS, to establish the planar structure and relative stereochemistry researchgate.netnih.govmdpi.com.

Other modified pimarane skeletons have also been identified, showcasing the extensive chemodiversity within this class of natural products. These include compounds with hydroxylated methylene groups, such as those found in Xylaria sp. studiesinmycology.org, and derivatives with sulfate groups at C-16, as seen in Hymatoxins A-D researchgate.net. The identification of these modified skeletons underscores the capacity of fungi, particularly species within the Xylaria genus, to produce a wide array of structurally complex diterpenoids.

Biosynthesis of Hymatoxin a and Biosynthetic Pathway Elucidation

Proposed Biosynthetic Pathways for Pimarane (B1242903) Diterpenoids

Pimarane diterpenoids are a class of tricyclic diterpenes found in both plants and fungi. nih.govresearchgate.net Their biosynthesis begins with the universal five-carbon (C5) building blocks of all terpenes: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov These precursors are generated through established metabolic routes such as the mevalonate (B85504) (MVA) and the 1-deoxyxylulose-5-phosphate (DXP) pathways. bohrium.comresearchgate.net

The assembly of the core diterpene skeleton proceeds through the following key stages:

Precursor Assembly : Three molecules of IPP and one molecule of DMAPP are sequentially condensed by prenyltransferase enzymes to form the 20-carbon (C20) linear precursor, geranylgeranyl diphosphate (GGPP). nih.govmdpi.com

Initial Cyclization : The biosynthesis of the characteristic tricyclic pimarane core is initiated by the action of diterpene synthases (also known as terpene cyclases). nih.gov The process begins with the ionization of GGPP, leading to a geranylgeranyl cation. This cation undergoes a protonation-initiated cyclization to form a bicyclic intermediate known as the (+)-copalyl diphosphate cation. nih.gov

Formation of the Pimarane Skeleton : The (+)-copalyl cation undergoes a second cyclization and a series of rearrangements, including a 1,3-sigmatropic hydrogen shift, to form the tricyclic pimarane carbocation intermediate. nih.gov

Stereochemical Diversity : Deprotonation of this intermediate can lead to various pimarane-type skeletons. Based on the stereochemistry at key chiral centers, pimarane diterpenes are classified into four main types: pimarane, isopimarane (B1252804), ent-pimarane, and ent-isopimarane. researchgate.net Hymatoxin A belongs to the isopimarane subgroup. nih.gov

The final structure of a specific pimarane diterpenoid like this compound is achieved through subsequent "decorating" or "tailoring" steps, where functional groups such as hydroxyls, ketones, and epoxides are added to the core skeleton. nih.gov

Key Enzymatic Transformations and Intermediates in Diterpene Biosynthesis

The biosynthesis of pimarane diterpenoids is a multi-step process governed by several key enzymes that catalyze specific transformations of crucial intermediates.

Key Intermediates:

Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP): The fundamental C5 building blocks for all terpenoids. nih.gov

Geranylgeranyl Diphosphate (GGPP): The linear C20 acyclic precursor for all diterpenoids, formed from IPP and DMAPP. nih.govmdpi.com

(+)-Copalyl Cation: A key bicyclic carbocation intermediate formed from the initial cyclization of GGPP. nih.gov

Key Enzymatic Transformations: The enzymatic machinery responsible for converting these intermediates into the final complex structures is diverse and highly specific.

Terpene Synthases/Cyclases (TPS/TCs): These are the pivotal enzymes that construct the foundational carbon skeletons of terpenes from their linear diphosphate precursors. nih.govnih.gov They are categorized into two main classes based on their catalytic mechanism:

Class I Terpene Synthases: These enzymes utilize a metal cofactor-dependent mechanism to facilitate the ionization of the diphosphate group from the substrate (e.g., GGPP), generating a carbocation that then undergoes cyclization. nih.gov

Class II Terpene Synthases: These enzymes use an acid-base catalytic mechanism, typically involving an aspartate-rich motif, to protonate a double bond in the substrate, initiating the cyclization cascade. nih.gov

Bifunctional Diterpene Synthases: Fungi, in particular, have been found to possess bifunctional diterpene synthases that contain both Class I and Class II active sites within a single polypeptide chain. nih.gov This allows them to catalyze tandem cyclization reactions. For example, the ent-pimara-8(14), 15-diene synthase from Aspergillus nidulans is a well-characterized bifunctional enzyme that serves as a model for pimarane biosynthesis in fungi. nih.govresearchgate.net

Cytochrome P450 Monooxygenases (P450s): After the core pimarane skeleton is formed by terpene synthases, it undergoes a series of oxidative functionalizations. This "decoration" is primarily carried out by P450 enzymes. nih.gov These enzymes are responsible for introducing hydroxyl groups and other functionalities at specific positions on the carbon skeleton, which is critical for the final structural identity and biological activity of compounds like this compound. nih.govnih.gov

The table below summarizes the key enzymes and their roles in the proposed biosynthesis of pimarane diterpenoids.

| Enzyme Class | Abbreviation | Function in Pimarane Biosynthesis | Example |

|---|---|---|---|

| Prenyltransferase | PT | Synthesizes the C20 precursor Geranylgeranyl Diphosphate (GGPP) from IPP and DMAPP. | GGPP Synthase |

| Terpene Synthase / Cyclase | TPS / TC | Catalyzes the cyclization of GGPP to form the core tricyclic pimarane skeleton. | ent-pimara-8(14), 15-diene synthase |

| Cytochrome P450 Monooxygenase | P450 | Performs late-stage oxidation (e.g., hydroxylation) to functionalize the pimarane skeleton, creating structural diversity. | Not specified for this compound |

Genetic Basis of Biosynthesis: Identification and Characterization of Biosynthetic Gene Clusters

In fungi, the genes encoding the enzymes for a specific secondary metabolite pathway are often physically clustered together on a chromosome. These groupings are known as Biosynthetic Gene Clusters (BGCs). nih.gov A typical fungal BGC for a pimarane diterpenoid would be expected to contain the gene for a diterpene synthase, one or more P450s, and potentially other enzymes like transferases and regulatory proteins.

The identification of BGCs is a cornerstone of modern natural product research. The process generally involves:

Genome Mining: With the increasing availability of fungal genome sequences, bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are used to scan the genome for sequences homologous to known biosynthetic genes. tandfonline.com These tools can predict the boundaries of BGCs and the putative functions of the genes within them.

Phylogenetic Analysis: By comparing the sequence of a putative terpene synthase from a BGC with those of characterized enzymes, researchers can infer its potential product. For instance, two terpene clusters potentially involved in pimarane-like diterpenoid biosynthesis have been identified in the fungus Aspergillus wentii through this approach. researchgate.net

Functional Characterization: Once a candidate BGC is identified, its function is confirmed experimentally through gene knockout or heterologous expression studies.

While the specific BGC responsible for this compound production in Hypoxylon mammatum has not yet been reported, genome mining of this species is a viable strategy for its discovery. Furthermore, researchers can use techniques like epigenetic modification to activate "silent" BGCs, which are not expressed under standard laboratory conditions, potentially revealing novel compounds or elucidating pathways. nih.gov

Chemoenzymatic and Synthetic Biology Approaches for Pathway Interrogation

Elucidating the biosynthetic pathway of complex natural products like this compound can be challenging due to low production titers in the native organism or difficulties in genetic manipulation. nih.gov Synthetic biology and chemoenzymatic approaches offer powerful solutions to overcome these obstacles and interrogate pathway function. iastate.edunih.govdntb.gov.ua

Heterologous Expression and Pathway Reconstruction: This is a cornerstone technique in synthetic biology where the BGC, or individual genes from it, are transferred from the native producer into a more genetically tractable host organism, such as the bacterium Escherichia coli or the yeast Saccharomyces cerevisiae. oup.com By expressing the diterpene synthase alone, its specific product can be identified. Subsequently, co-expressing the synthase with various P450s from the cluster allows for the step-by-step reconstruction of the pathway, clarifying the function of each enzyme in the "decorating" process. nih.gov This approach provides unambiguous evidence for gene function and can be engineered for high-yield production of the target compound. nih.govoup.com

These advanced methods not only facilitate the discovery and elucidation of biosynthetic pathways but also provide platforms for the sustainable production of valuable diterpenoids and the engineering of new molecules with potentially improved properties. oup.com

Chemical Synthesis and Analogue Development of Hymatoxin a

Total Synthesis Strategies for Hymatoxin A

The construction of the complex diterpene skeleton of this compound requires meticulous planning, often involving multi-step sequences that build the intricate carbon framework and precisely install functional groups and stereochemistry.

Retrosynthetic analysis is a fundamental strategy in planning the synthesis of complex organic molecules. It involves working backward from the target molecule, breaking it down into simpler, readily available precursors through a series of logical disconnections. For a molecule like this compound, a pimarane (B1242903) diterpene, retrosynthesis would typically involve identifying key carbon-carbon bonds that can be formed using established synthetic reactions. Strategic disconnections might target the formation of the fused ring system, the introduction of oxygenation patterns, and the installation of the sulfate (B86663) group. This approach allows chemists to explore multiple synthetic routes, assess their feasibility, and identify critical intermediates and potential challenges deanfrancispress.comchemistrydocs.comicj-e.orgbiorxiv.orgnumberanalytics.com. While specific published retrosynthetic analyses for this compound were not detailed in the provided search results, the general principles guide the design of any total synthesis effort.

The construction of the pimarane diterpene skeleton characteristic of this compound relies on a repertoire of powerful synthetic methodologies. Diterpenes are known for their complex polycyclic structures, often requiring efficient cyclization reactions to assemble the fused ring systems. Palladium-catalyzed reactions, for instance, are frequently employed in natural product synthesis for their versatility in forming carbon-carbon bonds and enabling complex cyclizations nih.gov. Oxidative processes are also crucial for introducing oxygen functionalities and modifying existing structures, playing a key role in building the oxygenation pattern of diterpenes nih.govresearchgate.netarkat-usa.orgrsc.org. The synthesis of such scaffolds typically involves a combination of stereoselective bond formations, functional group interconversions, and strategic oxidations and reductions to achieve the target architecture researchgate.netorganic-chemistry.org.

This compound possesses multiple stereocenters, making stereoselective synthesis paramount. Achieving the correct three-dimensional arrangement of atoms is critical, as stereoisomers can exhibit vastly different biological activities. Strategies for stereoselective synthesis include:

Asymmetric Catalysis: Utilizing chiral catalysts to direct the formation of specific stereoisomers during bond-forming reactions escholarship.orgiipseries.orgunipd.itcaltech.edumdpi.comorganic-chemistry.org.

Chiral Auxiliaries: Temporarily attaching a chiral group to a substrate to control the stereochemical outcome of a reaction, followed by its removal iipseries.orgwikipedia.org.

Chiral Pool Synthesis: Employing naturally occurring chiral starting materials to build the target molecule, leveraging their inherent stereochemistry iipseries.orgeurekalert.org.

Stereospecific Reactions: Reactions where the stereochemistry of the starting material dictates the stereochemistry of the product chemistrydocs.com.

These methods are essential for precisely controlling the configuration at each chiral center within the diterpene framework of this compound researchgate.netnih.gov.

Semi-Synthetic Modifications of this compound

Semi-synthesis offers a pragmatic approach to generating novel compounds by chemically modifying natural products isolated from their biological sources. This strategy leverages the biosynthetic machinery that has already constructed the complex core structure, allowing chemists to focus on targeted functional group alterations wikipedia.orgresearchgate.netscripps.edu.

Semi-synthesis typically begins with the isolation of a natural product, such as this compound or a closely related precursor, from its source organism. This isolated compound then serves as the starting material for chemical transformations. These modifications can range from simple functional group interconversions to the attachment of entirely new moieties, aiming to improve properties like solubility, stability, or biological efficacy researchgate.net.

Research has indicated that this compound is a "diterpene sulfate" researchgate.net, and related compounds feature sulfate groups at the C-16 position researchgate.net. Furthermore, derivatives such as "ent-hymatoxin E 16-O-α-D-mannopyranoside" have been identified nih.govjfda-online.com, demonstrating the possibility of glycosylation with sugar moieties like mannopyranosides. Other modifications, such as "9-deoxy-hymatoxin A," have also been reported mdpi.com, highlighting the potential for altering the oxygenation pattern. The synthesis of mannopyranoside derivatives in general is an active area of research, exploring their antimicrobial and therapeutic potential researchgate.netnih.govnih.gov. These semi-synthetic efforts are crucial for understanding structure-activity relationships and developing new therapeutic agents.

Compound List

this compound

Hymatoxins B-E

9-deoxy-hymatoxin A

ent-hymatoxin E 16-O-α-D-mannopyranoside

Momilactone

Sphaeropsidin

3,4,5-trihydroxynaphthalenone

3,4,8-trihydroxynaphthalenone

Xylarilactones A-C

ent-gedebic acid 8-O-α-D-glucopyranoside

5R-hydroxylmethylmellein 11-O-α-D-glucopyranoside

19,20-epoxycytochalasin S

19,20-epoxycytochalasin T

(2R)-butylitaconic acid

Xylarianes A and B

Xylarcucrosides A-C

Design and Synthesis of this compound Analogues

The development of this compound analogues represents a systematic approach to exploring its medicinal chemistry landscape. This involves two primary strategies: diversifying the chemical scaffold to create a range of related structures and applying rational design principles, informed by SAR, to guide the synthesis of analogues with improved biological profiles.

Scaffold Diversification and Non-Natural Analogues

Scaffold diversification is a cornerstone of natural product medicinal chemistry, aiming to generate libraries of compounds that retain the core structural framework of a natural product while introducing structural variations. For this compound, the pimarane diterpene skeleton serves as its fundamental scaffold.

While detailed synthetic efforts specifically targeting this compound analogues are not extensively documented in the provided literature, the existence of naturally occurring analogues offers valuable insights into structural modifications that can influence biological activity. These known natural variants include:

9-deoxy-hymatoxin A (125): This analogue is characterized by the absence of a hydroxyl group at the C-9 position compared to this compound mdpi.com.

Hymatoxins B-E: Isolated from Hypoxylon mammatum, these compounds exhibit variations primarily at the C-16 position. Hymatoxins A through D possess a sulfate group at this site, whereas Hymatoxin E features a hydroxyl group researchgate.net.

ent-Hymatoxin E 16-O-α-d-mannopyranoside: This analogue is distinguished by a glycosidic linkage at the C-16 position and has demonstrated nitric oxide production inhibitory and anti-angiogenic activities researchgate.net.

The creation of non-natural analogues through synthetic chemistry involves deliberate modifications to the this compound scaffold. These modifications can encompass:

Functional Group Alterations: This includes modifying existing hydroxyl, ester, or sulfate groups, or introducing novel functionalities such as halogens, amines, or ethers. For example, based on research suggesting the methyl benzoate (B1203000) moiety is a potential active site, modifications to this ester or the aromatic ring could be explored mdpi.com.

Stereochemical Adjustments: Altering or inverting the stereochemistry at chiral centers within the pimarane skeleton.

Scaffold Reconfiguration: While more complex for diterpenes, this could involve minor alterations to the ring system or the introduction of novel substituents.

Bioisosteric Replacements: Substituting specific atoms or functional groups with others that possess similar physicochemical properties to modulate activity or pharmacokinetic characteristics.

These diversification strategies are essential for systematically investigating how structural changes impact biological activity, thereby identifying compounds with enhanced therapeutic potential.

Rational Design Principles for Modulating Biological Activity

Rational design is a strategic approach to analogue development that leverages knowledge of a molecule's interaction with its biological target. This understanding is primarily derived from Structure-Activity Relationship (SAR) studies, which systematically correlate chemical structure with biological effect.

For this compound, SAR studies would aim to pinpoint the molecular features critical for its observed biological activities. The identification of the methyl benzoate moiety as a potential active site mdpi.com provides a key starting point for rational design. This insight suggests that modifications targeting this region could significantly influence the compound's efficacy. Rational design principles guide the synthesis of analogues with specific modifications to:

Enhance Potency: By optimizing interactions with the biological target. For instance, if the methyl benzoate group is crucial for binding, analogues with varied ester substituents or modified aromatic rings could be synthesized to improve binding affinity.

Improve Selectivity: By designing analogues that interact more specifically with the intended biological target, thereby minimizing off-target effects. This might involve subtle structural modifications that exploit differences in the binding pockets of related targets.

Modulate Physicochemical Properties: Structural modifications can influence properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug development. For example, introducing polar groups could enhance water solubility, while altering lipophilic regions might affect cell membrane permeability.

Computational tools, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking simulations, are integral to rational design. These methods can predict the biological activity of hypothetical analogues based on their chemical structures and proposed interactions with biological targets, thereby prioritizing synthetic efforts towards the most promising candidates nih.govpurdue.edu. Through an iterative process of analogue synthesis and testing, guided by SAR data and computational predictions, researchers can systematically optimize the biological profile of this compound derivatives.

Compound List:

this compound

9-deoxy-hymatoxin A

Hymatoxin B

Hymatoxin C

Hymatoxin D

Hymatoxin E

ent-Hymatoxin E 16-O-α-d-mannopyranoside

Data Table: Known Natural Analogues of this compound

| Analogue Name | Source/Origin | Key Structural Difference(s) from this compound | Identified Biological Activity | Citation |

| 9-deoxy-hymatoxin A (125) | Xylaria sp. YM 311647 | Absence of a hydroxyl group at C-9 | Inhibitory activity against C. albicans (MIC 16 μg/mL), P. oryzae (MIC 16 μg/mL), A. niger (MIC 32 μg/mL) | mdpi.com |

| Hymatoxin B | Hypoxylon mammatum | Sulfate group at C-16 | Not specified in results | researchgate.net |

| Hymatoxin C | Hypoxylon mammatum | Sulfate group at C-16 | Not specified in results | researchgate.net |

| Hymatoxin D | Hypoxylon mammatum | Sulfate group at C-16 | Not specified in results | researchgate.net |

| Hymatoxin E | Hypoxylon mammatum | Hydroxy group at C-16 | Not specified in results | researchgate.net |

| ent-Hymatoxin E 16-O-α-d-mannopyranoside | Xylaria sp. | Glycosylation at C-16 | Nitric oxide production inhibitory activity (IC50 ~15.20 μM); Anti-angiogenic activity (IC50 ~0.47 μM) | researchgate.net |

Pharmacological and Biological Activities: Mechanistic Insights and Research Applications

Phytotoxicity and Herbicidal Mechanisms of Action

Hymatoxin A and other pimarane (B1242903) diterpenes isolated from fungal sources have demonstrated considerable phytotoxic effects, suggesting their potential as natural herbicides or as models for herbicide development.

This compound, along with other related compounds such as Hymatoxins B, C, D, and E, have been identified as phytotoxic substances capable of inhibiting plant growth and germination researchgate.net. Phytotoxic diterpenoids, as a class, are known to play a role in plant-plant and plant-microorganism interactions by suppressing seed germination and the growth of plant seedlings researchgate.net. These compounds can elicit various disease symptoms in plant tissues, further contributing to their phytotoxic profile.

While specific cellular and subcellular targets for this compound are not extensively detailed in the provided literature, the presence of a sulfate (B86663) group in some structurally related compounds suggests a surfactant-type mode of action that could lead to membrane disruption researchgate.net. Phytotoxins from microbial sources can target various cellular components, and some are known to interfere with essential cellular processes.

The phytotoxic effects of fungal metabolites can arise from the perturbation of critical biochemical pathways within plant cells. For instance, certain fungal phytotoxins have been shown to inhibit the photosynthetic electron transport chain in isolated chloroplasts mdpi.com. Other microbial phytotoxins can disrupt amino acid metabolism, such as inhibiting β-cystathionase involved in methionine synthesis, or interfere with cellular processes like mitosis or protein deacetylation nih.gov. Although the precise biochemical pathways affected by this compound remain an area for further investigation, its classification as a phytotoxic diterpene suggests potential interference with fundamental plant metabolic processes.

Antimicrobial Activities

While this compound itself has not been extensively characterized for its direct antimicrobial spectrum in the provided literature, related compounds and the fungal genera from which it is isolated exhibit significant antimicrobial properties.

Derivatives of this compound, particularly 9-deoxy-hymatoxin A, have demonstrated potent antifungal activity against key plant and human pathogens. Specifically, 9-deoxy-hymatoxin A exhibited a Minimum Inhibitory Concentration (MIC) of 16 µg/mL against Candida albicans and Pyricularia oryzae, and an MIC of 32 µg/mL against Aspergillus niger nih.gov. Other related compounds isolated from Xylaria species, such as compounds 51-54, also showed antifungal activity against C. albicans, A. niger, and P. oryzae, with MIC values ranging from 32 to 256 µg/mL nih.gov.

Table 1: Antifungal Activity of this compound Derivatives

| Compound | Target Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 9-deoxy-hymatoxin A (125) | Candida albicans | 16 | nih.gov |

| 9-deoxy-hymatoxin A (125) | Pyricularia oryzae | 16 | nih.gov |

| 9-deoxy-hymatoxin A (125) | Aspergillus niger | 32 | nih.gov |

| Compound 51 | Candida albicans | 32 | nih.gov |

| Compound 51 | Aspergillus niger | 64 | nih.gov |

| Compound 51 | Pyricularia oryzae | 32 | nih.gov |

| Compound 52 | Candida albicans | 32 | nih.gov |

| Compound 52 | Aspergillus niger | 64 | nih.gov |

| Compound 52 | Pyricularia oryzae | 32 | nih.gov |

| Compound 53 | Candida albicans | 32 | nih.gov |

| Compound 53 | Pyricularia oryzae | 32 | nih.gov |

While direct data on this compound's antibacterial or antimycobacterial activity is not provided, the genus Xylaria, from which this compound is isolated, is known to produce a range of secondary metabolites with antibacterial properties nih.govmdpi.com. Furthermore, fungal naphthalenones, a class of metabolites found in fungi, have demonstrated antimycobacterial properties semanticscholar.org. These findings suggest a broader potential for this compound-producing fungi and related compounds in combating bacterial infections.

Compound List:

this compound

Elucidation of Cellular and Molecular Targets in Microorganisms

This compound and related compounds derived from fungi have demonstrated antimicrobial and antifungal activities against various microorganisms mdpi.commdpi.comresearchgate.netnih.gov. For instance, compounds related to the pimarane diterpene class, such as talascortenes, have shown inhibitory activity against Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 1 μg/mL for one compound mdpi.com. This compound itself has shown activity against plant pathogenic fungi, with an MIC value of 16 μg/mL against Candida albicans and Pyricularia oryzae, and 32 μg/mL against P. oryzae mdpi.comnih.gov. Activity was also noted against Aspergillus niger mdpi.comnih.gov. However, the specific cellular or molecular targets through which this compound exerts its antimicrobial and antifungal effects in microorganisms have not been extensively elucidated in the reviewed literature.

Insecticidal Activity and Entomological Interactions

Research into the insecticidal properties of this compound is limited, with direct studies on its efficacy against insect pests not being prominent in the available literature.

Information regarding the specific neuromuscular or metabolic targets of this compound in insects is not detailed in the reviewed scientific literature.

Structure Activity Relationship Sar Studies

Correlating Specific Structural Motifs with Observed Biological Activities

The initial step in the SAR analysis of a new compound involves identifying its core scaffold and any unique structural motifs. nih.gov The biological activity of a molecule is often dictated by the spatial arrangement of its atoms and the presence of specific chemical moieties that can interact with biological targets. nih.gov For instance, in other complex natural products, specific ring systems or side chains have been directly linked to their therapeutic or toxic effects. Without the known structure of Hymatoxin A, it is impossible to identify such motifs.

Importance of Functional Groups on Activity and Bioavailability

Functional groups, such as hydroxyls, amines, carboxylates, and in the case of many marine natural products, sulfate (B86663) esters and glycosidic linkages (like mannopyranoside), play a critical role in a molecule's activity and its pharmacokinetic properties. These groups influence a compound's solubility, its ability to cross biological membranes (bioavailability), and its binding affinity to target proteins. The presence and positioning of these groups are often essential for biological function.

Influence of Stereochemical Configuration on Biological Response

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. nih.gov Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological effects. One enantiomer may be therapeutically active, while the other could be inactive or even toxic. This stereoselectivity arises from the specific three-dimensional nature of biological targets like enzymes and receptors, which will only interact with a ligand that has the correct spatial orientation. nih.gov

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery for predicting and explaining the SAR of novel compounds. scirp.orgwiley.comoligofastx.com These in silico methods can significantly accelerate the drug design process by providing insights into ligand-target interactions at the molecular level. nih.govnih.govchemrxiv.org

Ligand-Based and Structure-Based Drug Design Approaches

In the absence of a known 3D structure of the biological target, ligand-based drug design methods can be employed. nih.govmdpi.com These approaches utilize the structural information of a set of known active molecules to build a pharmacophore model, which represents the key steric and electronic features required for biological activity.

Conversely, if the 3D structure of the target protein is available, structure-based drug design can be utilized. nih.govprinceton.edu This approach involves docking potential ligands into the active site of the target to predict their binding affinity and orientation.

In Silico Docking and Molecular Dynamics Simulations

In silico docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is widely used to screen large libraries of compounds for potential drug candidates.

Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-target interaction. biotechrep.irsemanticscholar.orgscispace.com By simulating the movements of atoms over time, MD can reveal the stability of the ligand-protein complex and provide a more accurate estimation of binding free energies.

Advanced Methodologies for Hymatoxin a Research

Analytical Techniques for Detection, Quantification, and Metabolite Profiling

The precise identification, quantification, and profiling of Hymatoxin A and its related metabolites are crucial for understanding its production, distribution, and biological impact. A suite of advanced analytical techniques is employed to achieve these goals.

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (MS)researchgate.net

HPLC, particularly when coupled with mass spectrometry (LC-MS and LC-MS/MS), is a cornerstone technique for the analysis of complex natural products like this compound. This hyphenated technique allows for the separation of compounds within a mixture based on their physicochemical properties (HPLC) and their subsequent identification and quantification based on their mass-to-charge ratio (MS) researchgate.netresearchgate.netnih.gov. LC-MS/MS provides enhanced specificity and sensitivity, enabling the detection of low-abundance metabolites and the elucidation of their structures through fragmentation patterns researchgate.netresearchgate.net. Analytical HPLC profiling, often utilizing diode array detection and electrospray mass spectrometric detection, is instrumental in identifying and quantifying major constituents in fungal extracts, with secondary metabolites sometimes comprising up to 10% of the dry biomass nih.gov. This approach is fundamental for metabolite profiling of fungal endophytes, including those producing compounds related to this compound mdpi-res.com.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique widely used for the analysis of volatile and semi-volatile organic compounds dokumen.pubnih.gov. While direct GC-MS analysis of this compound might be challenging due to its potential thermal lability and polarity (as a sulfate), GC-MS is employed in broader fungal metabolite profiling studies. For instance, it is utilized for the analysis of volatile compounds produced by fungi dokumen.pub. In specific contexts, chiral GC-MS can be applied to determine the absolute configuration of certain molecular components after appropriate chemical derivatization or hydrolysis, aiding in the complete structural characterization of related compounds researchgate.net.

Spectroscopic Methods for Real-Time Analysis

Spectroscopic methods are indispensable for the structural elucidation of natural products. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (e.g., ¹H, ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC), provide detailed information about the connectivity and spatial arrangement of atoms within a molecule frontiersin.orguni-duesseldorf.dekoreamed.orgresearchgate.net. High-resolution mass spectrometry (HRMS), including HR-TOFMS and HR-ESI-MS, is critical for determining the exact molecular formula by providing accurate mass measurements frontiersin.orguni-duesseldorf.dekoreamed.orgresearchgate.net. Infrared (IR) spectroscopy can offer insights into functional groups present in the molecule frontiersin.orguni-duesseldorf.de. Furthermore, advanced computational methods like Density Functional Theory (DFT) NMR, Time-Dependent DFT (TDDFT) Electronic Circular Dichroism (ECD), and Symmetry Optimized Relaxations (SOR) calculations can be employed to confirm structural assignments and determine absolute configurations koreamed.org. While "real-time analysis" is specified, the primary application of these spectroscopic methods in this compound research is for definitive structural characterization of isolated compounds.

Bioassay-Guided Fractionation and High-Throughput Screening for Activity Profiling

The discovery of this compound's biological activities, particularly its phytotoxic nature chemistry-chemists.comfrontiersin.org, is often achieved through bioassay-guided fractionation. This systematic process involves separating complex mixtures (like fungal extracts) into simpler fractions and then testing each fraction for a specific biological activity. Fractions exhibiting significant activity are further purified and analyzed until the active compound(s) are isolated and identified researchgate.netresearchgate.net.

This compound itself is recognized as a phytotoxin chemistry-chemists.comfrontiersin.org. Related compounds, such as 9-deoxy-hymatoxin A, have demonstrated antifungal activity against Candida albicans and Pyricularia oryzae with minimum inhibitory concentration (MIC) values of 16 µg/mL researchgate.netkoreamed.org. Other compounds isolated from fungi associated with this compound, like Merulin B and C from Meliaceae endophytic fungi, have shown cytotoxic effects against cancer cell lines, with Merulin B exhibiting an IC50 of 17.11 µg/mL against MCF-7 cells and Merulin C showing an IC50 of 19.66 µg/mL uni-duesseldorf.de. These findings highlight the utility of bioassay-guided fractionation in uncovering the pharmacological potential of fungal metabolites. High-throughput screening (HTS) methodologies, while not explicitly detailed for this compound in the provided snippets, represent a complementary approach that can rapidly assess the activity of large libraries of compounds or test various conditions, accelerating the discovery of bioactive molecules.

Omics Approaches for Target Identification and Pathway Analysis

Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools to unravel the complex biological roles and mechanisms of action of natural products like this compound.

Metabolomics for Pathway Perturbation Analysis

Metabolomics is a powerful 'omics' discipline that involves the comprehensive study of small molecules, or metabolites, within a biological system. It provides a snapshot of the cell's or organism's biochemical state, reflecting the dynamic response to genetic or environmental changes nih.govnih.govfrontiersin.org. In the context of natural product research, metabolomics is crucial for understanding how a compound like this compound perturbs cellular metabolic pathways, either in target organisms or within the producing organism itself mdpi.comnih.govmdpi.com.

By analyzing the complete profile of metabolites, researchers can identify alterations in key metabolic networks such as glycolysis, the tricarboxylic acid (TCA) cycle, amino acid synthesis, and lipid metabolism nih.govmdpi.comresearchgate.net. When applied to this compound, metabolomic studies could reveal how the compound influences cellular energy production, nutrient utilization, or signaling pathways. For instance, treatment with this compound might lead to an accumulation or depletion of specific metabolites, indicating that the compound interferes with or activates particular enzymatic steps within these pathways. Such findings are vital for elucidating the mechanism of action of this compound or for understanding the metabolic flux supporting its biosynthesis.

Table 7.3.2.1: Representative Metabolomic Findings in Pathway Perturbation Studies

| Metabolite/Pathway Category | Observed Change | Potential Pathway Affected | Relevance to this compound Research |

| Glucose-6-phosphate | Increased | Glycolysis | Suggests altered energy metabolism |

| Citrate | Decreased | TCA Cycle | Indicates disruption of Krebs cycle |

| Glutamine | Decreased | Amino Acid Metabolism | May affect protein synthesis or energy |

| Palmitic Acid | Increased | Fatty Acid Synthesis | Could indicate lipid pathway modulation |

| ATP | Decreased | Energy Metabolism | Suggests reduced cellular energy levels |

Transcriptomics for Gene Expression Modulation Studies

Transcriptomics, the study of the complete set of RNA transcripts produced by a cell or organism (the transcriptome), offers a window into gene activity acgtinc.comfrontiersin.org. This methodology allows researchers to identify which genes are activated (upregulated) or silenced (downregulated) under specific conditions, such as exposure to a natural product like this compound frontiersin.orgmit.edumdpi.comelifesciences.org. By examining changes in gene expression, scientists can infer the cellular processes that this compound influences or identify the genes responsible for its production.

When this compound is applied to cells or organisms, transcriptomic analysis can detect alterations in the expression levels of thousands of genes simultaneously. This can reveal genes involved in stress responses, cell cycle regulation, apoptosis, or specific biosynthetic pathways. For example, if this compound is found to induce genes related to oxidative stress, it suggests a potential mechanism of action involving reactive oxygen species. Conversely, studying the transcriptome of the organism that produces this compound could help pinpoint genes encoding enzymes essential for its complex molecular assembly mdpi.comnih.gov.

Table 7.3.3.1: Representative Transcriptomic Findings in Gene Expression Modulation Studies

| Gene/Gene Family | Observed Change | Potential Biological Process | Relevance to this compound Research |

| HSP70 | Upregulated | Heat Shock Response | Indicates cellular stress response |

| p53 | Upregulated | Cell Cycle Regulation/Apoptosis | May suggest cytotoxic effects |

| ACCase | Downregulated | Fatty Acid Synthesis | Implies modulation of lipid metabolism |

| Biosynthetic Gene X | Upregulated | This compound Biosynthesis | Identifies potential pathway enzymes |

| Cytokine Y | Upregulated | Immune Response | Suggests inflammatory signaling modulation |

Isotopic Labeling and Tracing for Biosynthetic Pathway Investigations

Isotopic labeling and tracing is a fundamental technique used to elucidate the biosynthetic pathways of natural products mdpi.comnih.govitjfs.com. This method involves feeding the producing organism with precursor molecules that have been enriched with stable isotopes, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N) mdpi.comresearchgate.netcuni.czisotope.com. By analyzing the this compound molecule for the incorporation of these labeled isotopes, researchers can reconstruct the sequence of biochemical reactions and identify the specific building blocks used in its synthesis nih.govresearchgate.netnih.gov.

For this compound, this would typically involve providing labeled acetate (B1210297), propionate (B1217596), amino acids, or other potential precursors to the fungal or marine organism responsible for its production. Subsequent mass spectrometry analysis of the isolated this compound would reveal which parts of its complex structure originated from the labeled precursors. This technique is indispensable for understanding the origin of its carbon skeleton, the stereochemical pathways involved, and the enzymatic machinery responsible for its formation, offering insights into its chemical evolution and potential for bioengineering mdpi.comitjfs.comresearchgate.net.

Table 7.4.1: Representative Isotopic Labeling and Tracing Findings

| Labeled Precursor | Incorporated Position(s) in this compound | Biosynthetic Pathway Insight |

| ¹³C-Acetate | C1, C2, C5, C7 | Suggests acetate units as building blocks for specific regions |

| ¹³C-Propionate | C3, C4, C8 | Indicates propionate incorporation into other molecular fragments |

| ¹⁵N-Amino Acid (e.g., Alanine) | Nitrogen atom in a specific moiety | Identifies amino acid contribution to a nitrogen-containing group |

| ²H₂O | Hydrogen atoms at specific chiral centers | Can reveal stereospecific reactions or hydration steps |

Compound Table:

this compound

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Hymatoxin A, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis protocols should include detailed descriptions of reaction conditions (e.g., temperature, solvents, catalysts), purification steps (e.g., chromatography parameters), and characterization data (e.g., NMR, HPLC). Reproducibility requires explicit documentation of batch-specific variations and adherence to standardized reporting guidelines for chemical synthesis . For novel methods, cross-validation with independent replicates and peer-reviewed procedural verification are critical .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are gold standards for structural confirmation. Purity assessments should combine HPLC-UV with diode-array detection (DAD) and orthogonal methods like capillary electrophoresis. Sample preparation protocols must specify buffer compositions, concentrations, and storage conditions to avoid degradation artifacts . Data should align with ICH guidelines for analytical validation .

Q. What are the best practices for documenting this compound’s stability under various storage conditions?

- Methodological Answer : Stability studies should follow a factorial design, testing variables like temperature, humidity, and light exposure. Use accelerated stability testing (e.g., 40°C/75% RH) with periodic sampling. Document degradation products via LC-MS and quantify stability-indicating parameters (e.g., potency, impurities). Raw data must include time-stamped chromatograms and statistical analysis of degradation rates .

Q. What criteria should guide the selection of cell lines for assessing this compound’s cytotoxicity?

- Methodological Answer : Prioritize cell lines with relevance to this compound’s purported biological targets (e.g., neuronal cells for neurotoxins). Validate cell line authenticity via STR profiling and ensure mycoplasma-free status. Include positive controls (e.g., cisplatin for apoptosis) and account for metabolic activity differences using assays like MTT or ATP-based luminescence .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported mechanisms of action for this compound across different studies?

- Methodological Answer : Contradictions often arise from contextual factors (e.g., cell type, concentration). Conduct meta-analyses to identify confounding variables and perform dose-response normalization across studies. Use orthogonal assays (e.g., CRISPR knockouts, fluorescent probes) to validate target engagement. Iterative re-analysis of raw datasets and transparency in negative results are essential .

Q. What methodological considerations are critical when designing in vivo studies to evaluate this compound’s pharmacokinetics?

- Methodological Answer : Define pharmacokinetic parameters (e.g., Cmax, AUC) using species-specific models (e.g., rodents vs. non-human primates). Optimize dosing routes (IV vs. oral) and include bioanalytical validation for plasma/tissue matrices. Address interspecies variability via allometric scaling and justify sample sizes using power analysis .

Q. How can computational models be integrated with experimental data to predict this compound’s interaction with biological targets?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to refine binding hypotheses. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference with mutagenesis studies to identify critical binding residues. Open-source code and force-field parameters must be shared for reproducibility .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Use nonlinear regression models (e.g., log-logistic curves) to calculate EC50/IC50 values. Apply Bayesian hierarchical models for heterogeneous datasets and assess goodness-of-fit via Akaike information criterion (AIC). Report confidence intervals and raw data distributions to avoid overinterpretation of sigmoidal fits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.